molecular formula C8H9N3O5S B8644899 [(2-Nitrophenylsulfonyl)amino]acetamide CAS No. 666843-70-5

[(2-Nitrophenylsulfonyl)amino]acetamide

Cat. No.: B8644899
CAS No.: 666843-70-5
M. Wt: 259.24 g/mol
InChI Key: UKHLQJAHGDFIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Nitrophenylsulfonyl)amino]acetamide (CAS: 23530-44-1; Molecular Formula: C₈H₈N₂O₅S; MW: 256.22 g/mol) is a sulfonamide-derived acetamide featuring a 2-nitrophenylsulfonyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules . The 2-nitro group on the phenyl ring confers electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions, while the sulfonyl group stabilizes intermediates and influences solubility . Its structural motifs are shared with pharmaceuticals, agrochemicals, and dyes, making it a versatile scaffold .

Properties

CAS No.

666843-70-5

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfonylamino]acetamide

InChI

InChI=1S/C8H9N3O5S/c9-8(12)5-10-17(15,16)7-4-2-1-3-6(7)11(13)14/h1-4,10H,5H2,(H2,9,12)

InChI Key

UKHLQJAHGDFIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [(2-Nitrophenylsulfonyl)amino]acetamide with key analogs:

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Applications/Properties Reference
This compound (Target) C₈H₈N₂O₅S 256.22 2-Nitrophenylsulfonyl, acetamide Organic synthesis, intermediates
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 4-Chloro-2-nitrophenyl, methylsulfonyl Heterocyclic synthesis, crystallinity studies
N-(4-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide C₁₅H₁₅N₃O₅S 349.36 Methylsulfonyl, 2-nitro, amino bridge Potential kinase inhibitors
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO₃S 378.66 2-Chlorophenylsulfonyl, dichlorophenyl Agrochemical candidates
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylamino carbonyl Limited toxicological data

Reactivity and Solubility

  • Electron-Withdrawing Effects : The 2-nitro group in the target compound enhances electrophilicity at the sulfonyl site, facilitating nucleophilic attacks. In contrast, the 4-chloro substituent in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide adds steric hindrance, slightly reducing reactivity .
  • Solubility: The target’s nitro group reduces water solubility compared to 2-Cyano-N-[(methylamino)carbonyl]acetamide (polar cyano group). However, the sulfonyl group improves solubility in polar aprotic solvents like DMSO .
  • Crystallinity: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits strong intermolecular hydrogen bonding (C–H⋯O interactions), leading to stable crystalline structures, a property less pronounced in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.